molecular formula C11H11Cl2N5 B12263094 5-chloro-2-{3-[(4-chloro-1H-pyrazol-1-yl)methyl]azetidin-1-yl}pyrimidine

5-chloro-2-{3-[(4-chloro-1H-pyrazol-1-yl)methyl]azetidin-1-yl}pyrimidine

Cat. No.: B12263094
M. Wt: 284.14 g/mol
InChI Key: NNAQAASONLTLAA-UHFFFAOYSA-N
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Description

5-chloro-2-{3-[(4-chloro-1H-pyrazol-1-yl)methyl]azetidin-1-yl}pyrimidine is a heterocyclic compound that features a pyrimidine ring substituted with a chloro group and an azetidine moiety The azetidine is further substituted with a pyrazole ring, which also contains a chloro group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-2-{3-[(4-chloro-1H-pyrazol-1-yl)methyl]azetidin-1-yl}pyrimidine typically involves multi-step organic reactions. One common approach is to start with the preparation of the pyrazole ring, followed by the formation of the azetidine moiety, and finally, the construction of the pyrimidine ring.

    Preparation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic conditions.

    Formation of the Azetidine Moiety: The azetidine ring can be formed by the cyclization of a suitable amino alcohol or amino halide precursor.

    Construction of the Pyrimidine Ring: The pyrimidine ring can be synthesized by the condensation of a β-dicarbonyl compound with a guanidine derivative.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and the use of green solvents may be employed.

Chemical Reactions Analysis

Types of Reactions

5-chloro-2-{3-[(4-chloro-1H-pyrazol-1-yl)methyl]azetidin-1-yl}pyrimidine can undergo various chemical reactions, including:

    Substitution Reactions: The chloro groups can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction: The compound can undergo oxidation or reduction reactions, depending on the functional groups present.

    Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic systems.

Common Reagents and Conditions

    Substitution Reactions: Typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) with a base such as potassium carbonate (K2CO3).

    Oxidation Reactions: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction Reactions: Common reducing agents include sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups replacing the chloro groups.

Scientific Research Applications

5-chloro-2-{3-[(4-chloro-1H-pyrazol-1-yl)methyl]azetidin-1-yl}pyrimidine has several applications in scientific research:

    Medicinal Chemistry: The compound is investigated for its potential as a pharmaceutical agent due to its unique structural features and potential biological activity.

    Biological Studies: It is used in studies to understand its interaction with biological targets, such as enzymes or receptors.

    Chemical Synthesis: The compound serves as a building block for the synthesis of more complex molecules in organic chemistry.

    Material Science: It may be explored for its potential use in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 5-chloro-2-{3-[(4-chloro-1H-pyrazol-1-yl)methyl]azetidin-1-yl}pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro groups and the heterocyclic rings play a crucial role in binding to these targets, potentially inhibiting their activity or modulating their function. The exact pathways and molecular targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    5-chloro-2-{3-[(4-chloro-1H-pyrazol-1-yl)methyl]azetidin-1-yl}pyrimidine: can be compared with other heterocyclic compounds containing pyrazole, azetidine, and pyrimidine rings.

    Similar Compounds: this compound can be compared with other heterocyclic compounds containing pyrazole, azetidine, and pyrimidine rings.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and ring systems, which confer unique chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C11H11Cl2N5

Molecular Weight

284.14 g/mol

IUPAC Name

5-chloro-2-[3-[(4-chloropyrazol-1-yl)methyl]azetidin-1-yl]pyrimidine

InChI

InChI=1S/C11H11Cl2N5/c12-9-1-14-11(15-2-9)17-4-8(5-17)6-18-7-10(13)3-16-18/h1-3,7-8H,4-6H2

InChI Key

NNAQAASONLTLAA-UHFFFAOYSA-N

Canonical SMILES

C1C(CN1C2=NC=C(C=N2)Cl)CN3C=C(C=N3)Cl

Origin of Product

United States

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